Donepezil Impurity 3
Overview
Description
Donepezil impurity.
Mechanism of Action
Target of Action
Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .
Mode of Action
This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .
Pharmacokinetics
It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.
Result of Action
The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .
Biochemical Analysis
Biochemical Properties
Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .
Cellular Effects
Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .
Temporal Effects in Laboratory Settings
Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .
Metabolic Pathways
Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.
Transport and Distribution
Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.
Subcellular Localization
Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVPGIZPNHDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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